Product packaging for 2-bromo-4-fluoro-N-prop-2-enylbenzamide(Cat. No.:)

2-bromo-4-fluoro-N-prop-2-enylbenzamide

Cat. No.: B7469605
M. Wt: 258.09 g/mol
InChI Key: WWAOVJPYYZMNOR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Halogenated Benzamide (B126) Synthesis

The introduction of halogen atoms onto the benzamide framework has been a historically important strategy for modulating molecular properties. Early methods for synthesizing halogenated aromatic compounds often relied on direct electrophilic substitution (halogenation) of an arene using elemental halogens like bromine or chlorine with a Lewis acid catalyst. ncert.nic.in This would be followed by conversion of a directing group (like a methyl or carboxyl group) into the desired amide functionality. For instance, the synthesis of a precursor like 2-bromo-4-fluorobenzoic acid could be envisioned starting from 4-fluorotoluene (B1294773), which is first brominated and then the methyl group is oxidized to a carboxylic acid. orgsyn.orgsigmaaldrich.com

Another classical route involves the Sandmeyer reaction, where an amino group on a pre-halogenated aniline (B41778), such as 4-bromo-2-fluoroaniline, is converted into a diazonium salt and subsequently displaced to install other functional groups. google.com The final step in forming the benzamide is typically the coupling of the corresponding benzoic acid (or its more reactive acyl chloride or ester derivative) with an amine. The Schotten-Baumann reaction, which uses an acyl chloride and an amine under basic conditions, is a foundational method for amide bond formation.

Over the decades, these multi-step, and sometimes harsh, synthetic routes have been refined and supplemented by more sophisticated methods. The development of powerful coupling agents (e.g., carbodiimides like EDCI or phosphonium (B103445) reagents like BOP) has made the direct amidation of carboxylic acids with amines under mild conditions a routine procedure. chemicalbook.com Furthermore, modern catalytic methods, such as copper-catalyzed amination of halo-benzoic acids, have provided more direct and regioselective pathways to substituted benzamides, sometimes eliminating the need for protecting groups. nih.gov This evolution towards milder, more efficient, and selective reactions has been critical in expanding the accessible chemical space of halogenated benzamides. dcu.ie

Methodological Advancements in N-Allyl Amide Chemistry

The N-allyl group (N-prop-2-enyl) is far more than a simple protecting group; it is a versatile functional handle that imparts significant synthetic potential to a molecule. The chemistry of N-allyl amides has seen substantial advancements, moving beyond simple acylation of allylamine (B125299). Modern synthetic chemistry has embraced multicomponent reactions where alkenes, aldehydes, and amides can be coupled in a single step using nickel catalysis to furnish complex allylic amines, which are precursors to N-allyl amides. dtic.mil

Once installed, the N-allyl group can participate in a rich variety of transformations. A significant area of research has been the catalytic isomerization of N-allyl amides into their corresponding enamides. nih.govacs.org This transformation, often achieved with ruthenium or tungsten catalysts, provides access to geometrically defined enamides, which are highly valuable building blocks for synthesizing nitrogen-containing compounds. nih.govacs.org The allyl group can also undergo palladium-catalyzed reactions, such as the aza-Claisen rearrangement, to form new carbon-carbon bonds. acs.orgnih.gov Additionally, the double bond is susceptible to electrophilic attack, enabling reactions like intramolecular cyclization via haloamidation to produce nitrogen-containing heterocyclic structures. researchgate.netresearchgate.net These advanced methodologies highlight the strategic importance of the N-allyl group in molecular design, allowing for subsequent, predictable, and often stereoselective, functionalization.

Significance of 2-Bromo-4-fluoro-N-prop-2-enylbenzamide in Modern Organic Synthesis Research

While specific research focusing exclusively on this compound is not prominent in the literature, its structure suggests it is a highly valuable and versatile building block for organic synthesis. Its significance can be inferred by considering the reactivity of its distinct functional components: the 2-bromo-4-fluoroaryl system and the N-allyl amide group.

A plausible and straightforward synthesis of this compound would involve the amide coupling reaction between 2-bromo-4-fluorobenzoic acid and allylamine. The necessary acid precursor is accessible through established routes, such as the bromination and subsequent oxidation of 4-fluorotoluene or via functional group manipulation of 2-bromo-4-fluoroaniline. google.comchemicalbook.com

The synthetic utility of this compound stems from its nature as a bifunctional intermediate, offering two distinct and orthogonal sites for chemical modification:

The 2-Bromo-4-fluoroaryl Moiety : The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com This allows for the strategic introduction of a wide variety of substituents. For example, Suzuki coupling can introduce new aryl or alkyl groups, Sonogashira coupling can install alkynes, Heck coupling can form new alkenes, and Buchwald-Hartwig amination can create new carbon-nitrogen bonds. The presence of the fluorine atom influences the electronic nature of the ring and can enhance the metabolic stability or binding affinity of derivative molecules in medicinal chemistry contexts. The utility of bromo-fluoro substituted aromatic rings as platforms for further diversification is well-established. nih.govacs.org

The N-Allyl Amide Moiety : As discussed previously, the N-allyl group provides a second reactive handle. Its double bond can be targeted for a range of transformations, including dihydroxylation, epoxidation, or isomerization to an enamide for subsequent stereoselective reactions. nih.govacs.org This allows for the construction of complex side chains or the formation of heterocyclic systems. researchgate.netresearchgate.net

The combination of these two reactive centers in a single molecule makes this compound an ideal substrate for diversity-oriented synthesis. One could first perform a cross-coupling reaction at the bromo position and then, in a subsequent step, elaborate the allyl group, or vice-versa. This strategic flexibility allows for the rapid assembly of complex molecular scaffolds from a single, well-defined intermediate, underscoring its potential significance in synthetic research programs aimed at drug discovery and materials science.

Data Table: Properties of this compound

PropertyValue
IUPAC Name 2-bromo-4-fluoro-N-(prop-2-en-1-yl)benzamide
Molecular Formula C₁₀H₉BrFNO
Molecular Weight 258.09 g/mol
CAS Number Not available
Physical State Predicted to be a solid at room temperature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrFNO B7469605 2-bromo-4-fluoro-N-prop-2-enylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOVJPYYZMNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide and Its Precursors

Convergent and Divergent Synthetic Pathways

Synthesis of Halogenated Benzoic Acid Intermediates

The synthesis of the core intermediate, 2-bromo-4-fluorobenzoic acid, requires precise control over the placement of three different functional groups on the benzene (B151609) ring. The relative positions of the bromine, fluorine, and carboxylic acid moieties are critical to the final compound's properties.

Achieving the 2-bromo-4-fluoro substitution pattern necessitates a strategy that leverages the directing effects of substituents on the aromatic ring. A common route begins with a para-fluoro-substituted precursor, such as 4-fluorotoluene (B1294773) or 4-fluorobenzaldehyde (B137897).

In these precursors, both the fluorine atom and the alkyl/aldehyde group are ortho-, para-directing. This alignment of directing effects facilitates the regioselective introduction of bromine at the C2 position, which is ortho to both existing groups. A patented method describes the bromination of 4-fluorobenzaldehyde using a bromide reagent in an acid solution, such as acetic acid or sulfuric acid, to produce 2-bromo-4-fluorobenzaldehyde (B1271550). google.com The reaction is typically heated to temperatures between 30-100°C. google.com Another approach involves the synthesis of 2-bromo-4-fluoroacetanilide from p-fluoroaniline, which is first acetylated and then brominated. patsnap.com

Once the desired 2-bromo-4-fluoro substitution pattern is established on an appropriate precursor, the final step is the introduction of the carboxylic acid group. This is typically achieved through oxidation.

If starting from 2-bromo-4-fluorotoluene, the methyl group can be oxidized to a carboxylic acid. One method employs strong oxidizing agents like potassium permanganate (B83412) in a mixture of pyridine (B92270) and water. guidechem.com Another, more contemporary "green chemistry" approach utilizes a cobalt(II) acetate (B1210297) catalyst with AIBN as a radical initiator under an oxygen atmosphere to yield 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene. chemicalbook.com Alternatively, if 2-bromo-4-fluorobenzaldehyde is the intermediate, it can be readily oxidized to the corresponding carboxylic acid using mild oxidizing agents like sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer. guidechem.com

Table 1: Selected Methods for Carboxylic Acid Functionalization This table is interactive. Click on the headers to sort.

Starting Material Reagents Key Conditions Product Yield
2-Fluoro-4-bromotoluene Co(OAc)₂, AIBN, O₂, NaBr Acetic acid, 130°C 4-Bromo-2-fluorobenzoic acid 88% chemicalbook.com
1-Bromo-2-fluoro-4-methylbenzene KMnO₄ Pyridine/Water, 90°C 4-Bromo-2-fluorobenzoic acid 73% guidechem.com

Synthesis of N-Prop-2-enylamine Scaffolds

N-prop-2-enylamine, commonly known as allylamine (B125299), is the second key component required for the synthesis of the target molecule. It serves as the nucleophile in the final amide bond formation step.

The synthesis of primary amines like allylamine can be challenging due to the potential for over-alkylation. Modern methods offer high selectivity for the desired primary amine. A highly effective approach is the palladium-catalyzed direct amination of allylic alcohols. Using ammonium (B1175870) acetate as the nitrogen source with a Pd/DPEphos catalyst provides convenient access to primary allylic amines with high selectivity for monoallylation. organic-chemistry.org

Another established method is the reductive amination of α,β-unsaturated aldehydes. organic-chemistry.org In the case of allylamine, this would involve the reaction of acrolein (prop-2-enal) with ammonia (B1221849) in the presence of a reducing agent. The use of titanium(IV) isopropoxide followed by in situ reduction with sodium borohydride (B1222165) is effective for the reductive mono-alkylation of ammonia, yielding primary amines in good yields. organic-chemistry.org

Amide Bond Formation Methodologies

The final step in the convergent synthesis is the coupling of 2-bromo-4-fluorobenzoic acid with N-prop-2-enylamine to form the target amide. This nucleophilic acyl substitution can be achieved through several reliable methods. openstax.org

A classic and robust method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically done using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-4-fluorobenzoyl chloride is then reacted with N-prop-2-enylamine. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the hydrogen chloride gas that is formed as a byproduct. openstax.orgnih.gov

Alternatively, one-pot procedures using peptide coupling reagents can directly form the amide bond without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions. This method is widely used in modern organic synthesis due to its efficiency and operational simplicity.

Table 2: Common Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.

Reagent Type Examples Description
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Converts carboxylic acid to a highly reactive acyl chloride for subsequent reaction with an amine. openstax.org
Carbodiimides Dicyclohexylcarbodiimide (B1669883) (DCC), EDC (with HOBt) Activates the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amine. nih.gov

Peptide Coupling Reagent Applications in Benzamide (B126) Synthesis

The formation of the amide bond in 2-bromo-4-fluoro-N-prop-2-enylbenzamide can be efficiently achieved by reacting 2-bromo-4-fluorobenzoic acid with allylamine using peptide coupling reagents. These reagents are designed to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. A variety of such reagents are available, each with its own mechanism and efficacy.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which are staples in amide synthesis. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, especially in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. peptide.com

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents like HBTU, TBTU, and HATU, offer rapid and efficient coupling with minimal side products. peptide.combachem.com These reagents convert the carboxylic acid into an active ester in situ, which then readily reacts with the amine. sigmaaldrich.com For instance, HATU is known for its high reactivity and low racemization rates due to the nature of its leaving group. peptide.comsigmaaldrich.com The choice of reagent and reaction conditions, including the solvent and base, can be optimized to maximize the yield and purity of the desired N-allylbenzamide.

Table 1: Common Peptide Coupling Reagents

Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPWidely used, cost-effective. By-products can be difficult to remove.
Phosphonium (B103445) SaltsPyBOP, PyAOP---High coupling efficiency, less hazardous by-products than some older reagents. peptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATU---Very efficient, fast reaction times, low racemization. peptide.com

Acyl Halide-Amine Condensation Processes

A traditional and highly effective method for the synthesis of this compound involves the condensation of an acyl halide, specifically 2-bromo-4-fluorobenzoyl chloride, with allylamine. This method is often preferred for its high reactivity and generally good yields.

The precursor, 2-bromo-4-fluorobenzoyl chloride, can be readily prepared from 2-bromo-4-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The subsequent reaction with allylamine is a nucleophilic acyl substitution. libretexts.org The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org Common bases include tertiary amines like triethylamine or pyridine. The choice of solvent is also important, with aprotic solvents such as dichloromethane (B109758) or diethyl ether being frequently used. The reaction is often exothermic and may require cooling to control the reaction rate and minimize side reactions.

Chemo- and Regioselective Amidation Techniques

The synthesis of this compound presents a challenge in terms of chemoselectivity and regioselectivity, particularly when starting from precursors that have multiple reactive sites. For instance, in the reaction between 2-bromo-4-fluorobenzoic acid and an amine, the amidation should occur at the carboxylic acid group without affecting the bromo and fluoro substituents on the aromatic ring.

Copper-catalyzed cross-coupling reactions have been developed for the amination of 2-bromobenzoic acids, demonstrating remarkable chemo- and regioselectivity. nih.gov In these reactions, the amination occurs specifically at the carbon-bromine bond ortho to the carboxylic acid, leaving the carboxylic acid group intact for subsequent amide bond formation. nih.gov While this specific reaction leads to an N-aryl anthranilic acid, the principle of regioselective activation of the C-Br bond can be a strategic consideration.

For the direct amidation of 2-bromo-4-fluorobenzoic acid with allylamine, the inherent reactivity of the carboxylic acid group generally allows for selective reaction with the amine under appropriate conditions, such as those employing peptide coupling reagents, without significant side reactions at the halogenated positions. The development of regioselective methods for the functionalization of substituted benzoyl derivatives remains an active area of research, with studies focusing on controlling the reaction outcome based on the electronic and steric properties of the substrates and reagents. rsc.orgnih.gov

Innovative Catalytic and Stereoselective Synthetic Approaches

Transition Metal-Catalyzed Coupling Reactions in Benzamide Frameworks

Transition metal catalysis offers powerful tools for the construction of benzamide frameworks, including N-allylbenzamides. Palladium-catalyzed reactions, in particular, have been extensively studied for C-N bond formation. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to N-allylbenzamide derivatives. acs.org

Another approach involves the palladium-catalyzed N-alkylation of benzamides with alcohols, which proceeds via a borrowing hydrogen pathway. rsc.org This method allows for the formation of N-substituted benzamides from readily available starting materials. Furthermore, palladium-catalyzed ortho-arylation of benzamides can be achieved via direct sp2 C-H bond activation, demonstrating the versatility of palladium in functionalizing the benzamide core. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential of palladium catalysis in constructing and modifying benzamide structures. The development of palladium-catalyzed methods for the direct N-allylation of primary amides with allyl sources is an ongoing area of research. nih.govmit.edu

Table 2: Examples of Palladium-Catalyzed Reactions for Benzamide Synthesis

Reaction TypeSubstratesCatalyst SystemKey Features
HydroarylationN-propargyl benzamides, Boronic acidsPalladium catalystDirect route to N-allylbenzamides. acs.org
N-alkylationBenzamides, AlcoholsPalladium pincer complexesUtilizes a borrowing hydrogen methodology. rsc.org
ortho-arylationBenzamides, Aryl iodidesPalladium catalystDirect C-H bond activation of the benzamide. nih.gov

Asymmetric Synthesis and Chiral Induction for Benzamide Derivatives

While this compound itself is not chiral, the principles of asymmetric synthesis and chiral induction are highly relevant for the synthesis of more complex benzamide derivatives that may possess stereocenters. The development of enantioselective methods for the synthesis of chiral amides and peptides is a significant area of research, with a focus on minimizing racemization. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of axially chiral benzamides. nih.gov Chiral phosphoric acids and other organocatalysts can be used to control the stereochemical outcome of reactions involving benzamide substrates. Copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been shown to produce chiral N-aryl allylamines with good enantioselectivities. rsc.org While this method focuses on the amine partner, it demonstrates the potential for creating chiral centers in proximity to the nitrogen atom of an allyl group. The principles of chiral induction can be applied to reactions involving prochiral substrates, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. researchgate.net

Multicomponent Reaction Strategies Towards this compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be conceptually applied to the synthesis of benzamide derivatives. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org In the context of synthesizing a molecule related to our target, one could envision a reaction between a suitable aldehyde, allylamine, 2-bromo-4-fluorobenzoic acid, and an isocyanide. This would lead to a more complex structure incorporating all four components. The reaction is typically fast and proceeds with high yields. wikipedia.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound is not achievable through this reaction, it provides a powerful method for generating diverse amide-containing structures. nih.govnih.gov The strategic use of MCRs allows for the rapid generation of chemical libraries and the efficient construction of complex molecular scaffolds. researchgate.netsemanticscholar.orgnih.gov

Mechanistic Investigations and Transformational Chemistry of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide

Reactivity Profiling of the Aryl Halogen Substituents

The benzene (B151609) ring of 2-bromo-4-fluoro-N-prop-2-enylbenzamide is substituted with both a bromine and a fluorine atom. These halogens exhibit differential reactivity, which can be selectively exploited under different reaction conditions. The electronic environment of the ring, influenced by the electron-withdrawing amide group, plays a crucial role in dictating the preferred reaction pathways.

Nucleophilic Aromatic Substitution Pathways (SNAr) on the Fluorinated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient rings. masterorganicchemistry.comacsgcipr.org In the case of this compound, the fluorine atom is the more likely site for SNAr reactions compared to the bromine atom. This is because the SNAr mechanism does not typically depend on the bond strength of the carbon-halogen bond but rather on the ability of the halogen to stabilize the intermediate through its inductive effect.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing amide group, positioned ortho to the fluorine, helps to stabilize this negatively charged intermediate. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com Therefore, nucleophiles will selectively displace the fluoride rather than the bromide. Recent advances have even demonstrated SNAr on unactivated fluoroarenes through methods like photoredox catalysis. nih.gov

Table 1: Factors Influencing SNAr Reactivity at the C-F Bond

FactorInfluence on ReactivityRationale
Leaving Group Fluorine is preferred over BromineFluorine's high electronegativity strongly activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
Electron-Withdrawing Groups ActivatingThe ortho-amide group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. youtube.com
Nucleophile Strength Strong nucleophiles are requiredA strong nucleophile is needed to attack the electron-deficient aromatic ring. youtube.com
Solvent Polar aprotic solvents favoredSolvents like DMF, DMSO, or NMP are typically used to solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity. acsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) at the Bromine Center

In contrast to SNAr, palladium-catalyzed cross-coupling reactions proceed via a mechanism that is sensitive to the carbon-halogen bond strength. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. libretexts.org Consequently, the bromine atom at the C-2 position of this compound serves as the primary reactive site for these transformations, leaving the C-F bond intact. The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and several palladium-catalyzed methods can be applied to this compound. illinois.eduvanderbilt.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. libretexts.orgnih.gov It is widely favored due to the operational simplicity and the generally low toxicity of the boron reagents. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This method is used to form a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate for the transmetalation step. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While highly versatile, a significant drawback is the toxicity associated with the tin reagents and byproducts. organic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed C-C Coupling Reactions at the C-Br Bond

ReactionCoupling PartnerTypical Catalyst/Base SystemKey Features
Suzuki-Miyaura Ar-B(OH)₂, R-B(OH)₂Pd(PPh₃)₄ / K₂CO₃Mild conditions, stable and low-toxicity reagents. libretexts.orgnih.gov
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃NDirect alkynylation of aryl halides. organic-chemistry.orgresearchgate.net
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄Tolerant of many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org

Beyond C-C bond formation, palladium catalysis can also be used to forge bonds between the aromatic ring and heteroatoms like nitrogen or oxygen. The Buchwald-Hartwig amination is a prominent example of a C-N cross-coupling reaction. beilstein-journals.orgnih.gov In this process, this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base like cesium carbonate. beilstein-journals.org Similarly, C-O bonds can be formed by coupling with alcohols or phenols, often requiring specific ligand and base combinations to achieve high efficiency. beilstein-journals.org These reactions provide a powerful route to synthesize a wide array of aniline (B41778) and aryl ether derivatives from the parent bromo-fluoro compound.

Electrophilic and Pericyclic Reactivity of the N-Prop-2-enyl Moiety

The N-prop-2-enyl group, also known as an N-allyl group, introduces an alkene functionality into the molecule, which has its own distinct reactivity, primarily governed by the π-electrons of the double bond.

Alkene Functionalization via Electrophilic Additions

The carbon-carbon double bond of the allyl group is susceptible to attack by electrophiles. Electrophilic addition reactions are a fundamental class of transformations for alkenes. nih.gov The general mechanism involves the attack of the π-bond on an electrophile (E⁺), which leads to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻) to give the final addition product.

A variety of functional groups can be introduced across the double bond using this approach. For instance, treatment with a halogen (e.g., Br₂) in an inert solvent would lead to a dibromo-adduct. Similarly, reaction with a hydrohalic acid (e.g., HBr) would result in the corresponding haloalkane, with the regioselectivity of the addition (Markovnikov or anti-Markovnikov) being controllable by the reaction conditions (e.g., absence or presence of peroxides). Other potential transformations include acid-catalyzed hydration to form an alcohol or dihydroxylation using reagents like osmium tetroxide to produce a diol. The electronic influence of the adjacent amide nitrogen can modulate the reactivity of the alkene, but the fundamental pathways of electrophilic addition remain accessible.

Table 3: Potential Electrophilic Addition Reactions of the N-Prop-2-enyl Group

ReactionReagentProduct Type
Halogenation Br₂, Cl₂Dihaloalkane
Hydrohalogenation HBr, HClHaloalkane
Hydration H₂O / H₂SO₄ (cat.)Alcohol
Dihydroxylation OsO₄, then NaHSO₃Diol

Intramolecular and Intermolecular Cycloadditions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, the N-prop-2-enyl (allyl) group serves as a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reaction typically involves the concerted interaction of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a six-membered ring. masterorganicchemistry.comyoutube.com

Intermolecular Diels-Alder Reactions: In an intermolecular reaction, the N-allyl group of this compound would react with a separate, external diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com The N-benzoyl group can be considered electron-withdrawing, which would increase the electrophilicity of the allyl group's double bond, making it a more reactive dienophile. The reaction would proceed by combining the benzamide (B126) with a suitable diene, often with heating, to yield a cyclohexene (B86901) derivative.

Table 1: Potential Intermolecular Diels-Alder Reactions

DieneDienophileExpected Product Class
Buta-1,3-dieneThis compoundN-((cyclohex-3-en-1-yl)methyl)-2-bromo-4-fluorobenzamide
Cyclopenta-1,3-dieneThis compoundN-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-2-bromo-4-fluorobenzamide
2,3-Dimethylbuta-1,3-dieneThis compoundN-((4,5-dimethylcyclohex-3-en-1-yl)methyl)-2-bromo-4-fluorobenzamide

Intramolecular Diels-Alder Reactions: An intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule. wikipedia.org For this compound to undergo an IMDA reaction, a diene would need to be tethered to the molecule, for instance, by modification of the benzoyl ring or the amide nitrogen. These reactions are synthetically valuable as they can rapidly construct complex polycyclic systems with high stereoselectivity. wikipedia.orgorganic-chemistry.org Depending on the tether's attachment point, either fused or bridged ring systems can be formed. wikipedia.org

Sigmatropic Rearrangements and Claisen-type Transformations

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.orgwikipedia.org These reactions are classified by an order term [i,j], which indicates the number of atoms over which each end of the sigma bond moves.

The most relevant nih.govnih.gov sigmatropic rearrangement for a molecule containing an N-allyl group is the aza-Claisen rearrangement. The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. libretexts.org While this compound does not possess the requisite allyl vinyl ether structure, analogous transformations are known for nitrogen-containing systems.

For the rearrangement to occur, the amide would typically need to be converted into a more reactive form, such as an enolate or enol ether equivalent. For example, treatment with a strong base could generate an enolate, which could then undergo a nih.govnih.gov sigmatropic shift. A notable variant is the Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) enol ether intermediate. libretexts.org In a hypothetical aza-Claisen-type rearrangement of this compound, the allyl group would migrate from the nitrogen atom to the ortho-carbon of the benzene ring. This transformation, however, would disrupt the aromaticity of the benzene ring and is generally less favorable without specific catalytic conditions. A more plausible, though still challenging, pathway could involve rearrangement to form a C-allylated intermediate, which would then tautomerize if possible. Such rearrangements are known to occur in related systems, such as the exclusive [3,3']-sigmatropic migration of an allylic system from oxygen to nitrogen in allyloxytetrazoles. rsc.org

Table 2: Comparison of Claisen and Aza-Claisen Rearrangements

Rearrangement TypeKey Starting MoietyGeneral ProductApplicability to Target Compound
Claisen Allyl vinyl etherγ,δ-Unsaturated carbonylNot directly applicable
Aza-Claisen N-Allyl enamineγ,δ-Unsaturated iminePossible via an enamine or enolate intermediate
Ireland-Claisen Allyl ester (via silyl ketene (B1206846) acetal)γ,δ-Unsaturated carboxylic acidPossible via an amide enolate intermediate

Amide Group Derivatization and Cleavage Studies

Hydrolytic Stability and Mechanistic Pathways

Amides are generally stable functional groups, and their hydrolysis requires either acidic or basic conditions. nih.gov The hydrolysis of this compound would result in the cleavage of the amide bond to yield 2-bromo-4-fluorobenzoic acid and prop-2-en-1-amine (allylamine). libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism begins with the protonation of the amide carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orglibretexts.org This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, converting the amino group into a better leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating allylamine (B125299). The resulting protonated carboxylic acid is then deprotonated by a base (such as water or the released amine) to give the final 2-bromo-4-fluorobenzoic acid product, while the allylamine is protonated to form an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. libretexts.orgacs.org This addition leads to the formation of a tetrahedral alkoxide intermediate. This intermediate then collapses, reforming the carbonyl group and eliminating the N-prop-2-enylamide anion as the leaving group. This step is typically irreversible as the strongly basic amide anion immediately deprotonates the newly formed 2-bromo-4-fluorobenzoic acid to yield a carboxylate salt and neutral allylamine. libretexts.orglibretexts.org

Table 3: Hydrolysis of this compound

ConditionReagentsKey Mechanistic StepProducts
Acidic H₂O, H⁺ (e.g., HCl)Protonation of carbonyl oxygen2-bromo-4-fluorobenzoic acid and prop-2-en-1-ammonium chloride
Basic H₂O, OH⁻ (e.g., NaOH)Nucleophilic attack by hydroxideSodium 2-bromo-4-fluorobenzoate and prop-2-en-1-amine

N-Substituted Amide Modifications

N-substituted amides are a broad class of compounds where the nitrogen atom bears substituents other than hydrogen. fiveable.me this compound is itself an example of an N-substituted amide. Further modifications can be envisioned either by altering the existing N-prop-2-enyl group or by replacing it entirely.

The synthesis of a diverse range of N-substituted benzamides is a common strategy in medicinal chemistry to fine-tune a molecule's biological and physicochemical properties. nih.govresearchgate.net These modifications can influence reactivity, solubility, and intermolecular interactions. fiveable.me For instance, replacing the allyl group with other alkyl, aryl, or heterocyclic moieties could be achieved by first cleaving the N-allyl group and then forming a new amide bond between the 2-bromo-4-fluorobenzoyl core and a new amine.

The nature of the N-substituent also impacts the fundamental properties of the amide bond itself. Substitution at the nitrogen with electronegative atoms, for example, can lead to significant pyramidalization at the nitrogen center and a reduction in amide resonance stabilization. nih.gov

Table 4: Hypothetical N-Substituted 2-bromo-4-fluorobenzamide (B1287565) Derivatives

N-SubstituentResulting Compound NamePotential Impact
-CH₃ 2-bromo-4-fluoro-N-methylbenzamideIncreased polarity compared to N-H
-C₆H₅ 2-bromo-4-fluoro-N-phenylbenzamideIncreased steric bulk and hydrophobicity
-CH₂-C₅H₄N 2-bromo-4-fluoro-N-(pyridin-2-ylmethyl)benzamideIntroduction of a basic site, potential for metal chelation
-CH(CH₃)₂ 2-bromo-4-fluoro-N-isopropylbenzamideIncreased steric hindrance around the amide bond

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The one-dimensional NMR spectra—proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F)—each offer unique insights into the structure of 2-bromo-4-fluoro-N-prop-2-enylbenzamide.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the protons of the N-prop-2-enyl (allyl) group, and the amide proton. The aromatic region would display complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom. The allyl group would exhibit characteristic signals for the vinyl and methylene (B1212753) protons. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. For this compound, signals corresponding to the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the bromine and fluorine substituents), and the carbons of the prop-2-enyl group would be observed. The carbon directly bonded to fluorine would show a characteristic large coupling constant (¹JC-F).

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It provides a direct observation of the fluorine nucleus. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling patterns (primarily to the adjacent aromatic protons) would confirm its position on the benzoyl moiety.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Couplings (J) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

NucleusPositionPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (Hz)
¹HAromatic-H7.2 - 7.8dd, ddd
Amide-NH~8.5br s
Allyl-CH5.8 - 6.0m
Allyl-CH₂4.0 - 4.2 and 5.2 - 5.4m
¹³CCarbonyl (C=O)~165s
Aromatic-C115 - 140d, s
Aromatic C-F~160d (¹JC-F ≈ 250 Hz)
Allyl-C42 (CH₂), 116 (CH₂), 134 (CH)t, t, d
¹⁹FAromatic-F-105 to -115m

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons and within the allyl group (between the CH and CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, it would definitively link the allyl proton signals to the allyl carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the parent ion of the molecule. This allows for the calculation of the exact molecular formula. For this compound (C₁₀H₉BrFNO), the theoretical exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₁₀H₉BrFNO[M+H]⁺ with ⁷⁹Br258.9924
[M+H]⁺ with ⁸¹Br260.9904

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the amide (Amide I band). The N-H stretching vibration would appear as a sharp peak around 3300-3500 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group would be observed in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the C=O stretch would also be visible, the C=C double bonds of the aromatic ring and the allyl group often produce strong Raman signals. This can be particularly useful for confirming the presence of the unsaturated moieties.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTechniquePredicted Frequency Range (cm⁻¹)
N-H StretchIR3300 - 3500
C-H Stretch (Aromatic & Vinyl)IR, Raman3000 - 3100
C-H Stretch (Aliphatic)IR, Raman2850 - 3000
C=O Stretch (Amide I)IR, Raman1650 - 1680
C=C Stretch (Aromatic & Vinyl)IR, Raman1450 - 1600
C-F StretchIR1100 - 1250
C-Br StretchIR500 - 650

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of all atoms and the stereochemistry of the molecule. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the packing of the molecules in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com By approximating the electron density, DFT calculations can elucidate various properties, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. For "2-bromo-4-fluoro-N-prop-2-enylbenzamide," DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in characterizing its electronic nature. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to determining a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amide group, influenced by the electron-donating effect of the amide and the halogen substituents. The LUMO, conversely, would likely be distributed over the benzoyl moiety, particularly the carbonyl group and the aromatic ring, which are rendered more electrophilic by the electron-withdrawing nature of the carbonyl and the halogens.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, indicating chemical stability.

Note: These are hypothetical values based on trends observed for similar substituted benzamides and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.govwalisongo.ac.id The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In "this compound," the MEP surface would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic interaction. The amide nitrogen and the regions ortho and para to the electron-donating groups on the benzene (B151609) ring would also exhibit negative potential. Conversely, the amide proton and the carbon atom of the carbonyl group would display a positive potential, indicating their susceptibility to nucleophilic attack. The presence of bromine and fluorine atoms introduces further complexity to the electrostatic potential due to their electronegativity and ability to participate in halogen bonding. walisongo.ac.id

The conformational landscape of "this compound" is determined by the rotational freedom around its single bonds, particularly the C-N bond of the amide and the bonds within the N-prop-2-enyl group. libretexts.orgslideshare.netyoutube.comyoutube.com Conformational analysis helps identify the most stable three-dimensional arrangements of the molecule, which are crucial for understanding its biological activity and interactions. libretexts.org

Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers with respect to the carbonyl group and the N-substituent. The trans conformation is generally more stable in benzamides. Furthermore, the prop-2-enyl group can adopt various orientations relative to the benzamide (B126) plane. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the global energy minimum and other low-energy conformers.

Table 2: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Stability
Trans-staggered~180°0.0Most Stable
Trans-eclipsed~120°2.5Less Stable
Gauche~60°1.8Less Stable
Cis~0°5.0Least Stable

Note: These are hypothetical values based on typical energy differences for amide and alkenyl rotational barriers and are for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate potential reaction mechanisms involving "this compound." By modeling the transition states and intermediates, it is possible to calculate activation energies and reaction enthalpies, thereby predicting the most likely reaction pathways. For instance, reactions such as electrophilic aromatic substitution on the benzene ring, nucleophilic addition to the carbonyl group, or reactions involving the alkenyl side chain could be computationally explored. These studies are vital for understanding the chemical transformations the molecule might undergo.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.idjppres.com For a class of compounds including "this compound," a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities of a training set of molecules, a predictive model can be built. Such a model would be invaluable for designing new derivatives with potentially enhanced activity. nih.govmdpi.com

Table 3: Relevant Molecular Descriptors for QSAR Analysis of Benzamide Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentAffects interactions with polar receptor sites.
ElectronicHOMO/LUMO EnergiesRelates to the ease of electron transfer in reactions.
StericMolecular WeightInfluences binding affinity and transport properties.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
HydrophobicLogPDescribes the partitioning between aqueous and lipid phases.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, which can aid in the identification and characterization of "this compound."

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. beilstein-journals.orgliverpool.ac.uknmrdb.orgmdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment, providing a detailed picture of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. nih.govarxiv.orgchemicalbook.com This allows for the assignment of characteristic absorption bands, such as the C=O stretch of the amide, the N-H stretch, and the vibrations of the aromatic ring and the alkenyl group.

Table 4: Predicted Key Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Value
¹³C NMRCarbonyl Carbon (C=O)165-170 ppm
¹H NMRAmide Proton (N-H)8.0-8.5 ppm
IRCarbonyl Stretch (νC=O)1650-1680 cm⁻¹
IRN-H Stretch (νN-H)3200-3400 cm⁻¹

Note: These are typical ranges for the specified functional groups and are for illustrative purposes.

Design and Synthesis of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide Derivatives and Analogs for Research Applications

Structural Diversification through Aryl Ring Modifications

Modifications to the 2-bromo-4-fluorophenyl ring of the parent compound represent a key strategy for generating chemical diversity. These changes can profoundly influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.

Positional and Substituent Variation of Halogens

Systematic variation of the halogen pattern on the benzamide (B126) ring is a rational approach to probe the SAR. This can involve moving the bromine or fluorine to other positions (e.g., 2-bromo-5-fluoro, 3-bromo-4-fluoro) or replacing them with other halogens to fine-tune electronic and steric effects. mdpi.comresearchgate.net Studies on N-substituted benzamide derivatives have shown that the introduction of a chlorine atom can significantly decrease anti-proliferative activity in certain contexts, highlighting the nuanced and context-dependent effects of halogen substitution. nih.gov

Modification TypeExample of ChangePotential Impact based on Analogous ScaffoldsReference
Positional IsomerismMove Fluorine from position 4 to 5 (e.g., 2-Bromo-5-fluorobenzamide derivative)Alters dipole moment and hydrogen bonding capacity, potentially changing target interaction. mdpi.comresearchgate.net
Halogen SubstitutionReplace Bromine at position 2 with Chlorine (e.g., 2-Chloro-4-fluorobenzamide derivative)Modifies steric bulk and electronic properties; electron-withdrawing substitutions can enhance activity. nih.govnih.gov
Poly-halogenationIntroduce an additional halogen (e.g., 2-Bromo-4,6-difluorobenzamide derivative)Can increase lipophilicity and may enhance or decrease biological activity depending on the target. mdpi.comnih.gov

Incorporation of Diverse Aromatic and Heteroaromatic Scaffolds

Replacing the 2-bromo-4-fluorophenyl moiety with other aromatic or heteroaromatic ring systems is a powerful strategy to explore new chemical space and modulate biological activity. This approach can introduce novel hydrogen bonding patterns, π-stacking interactions, and solubility characteristics. Research on 2-phenoxybenzamides, for example, has shown that the aryloxy substituent is favorable for antiplasmodial activity. mdpi.com The synthesis of analogs where the core phenyl ring is replaced by scaffolds such as pyridine (B92270), thiophene, benzimidazole, or quinoline (B57606) can lead to compounds with significantly different pharmacological profiles. nih.govnih.govmdpi.comresearchgate.netmdpi.com A study on PPARγ modulators found that the type and size of the aromatic ring system directly affected the degree of activity. nih.govnih.gov Such modifications can be achieved through standard amide coupling reactions between the desired aromatic or heteroaromatic carboxylic acid and allylamine (B125299). mdpi.com

Side Chain Elaboration and Functionalization of the N-Prop-2-enyl Moiety

The N-prop-2-enyl (allyl) group is not merely a passive component; its double bond provides a reactive handle for a wide array of chemical transformations, allowing for side chain extension and the introduction of new functional groups or biologically active molecules. nih.gov

Chemical Transformations of the Allyl Group

The carbon-carbon double bond of the allyl group is susceptible to various chemical reactions, enabling the synthesis of a diverse library of derivatives. Key transformations include oxidation, such as epoxidation, and addition reactions like halogenation. The epoxidation of N-allylamides can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), although steric factors can sometimes hinder reactivity. acs.orgwikipedia.org In some cases, epoxidation of N-allylamides with peracids or dioxiranes may be challenging, requiring alternative strategies. acs.org The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functionalities. nih.gov

Another important transformation is halocyclization, where treatment of N-allylbenzamide derivatives with a halogenating agent leads to the formation of cyclic products. acs.org Oxidative addition of sulfonamides to allylic derivatives can also yield a variety of nitrogen-containing heterocycles, including aziridines and pyrrolidines, depending on the reaction conditions. benthamscience.com

TransformationReagents/ConditionsProduct TypeReference
Epoxidationm-CPBA, Dioxiranes (e.g., DMDO)N-(2,3-epoxypropyl)benzamide acs.org
DihydroxylationSharpless Asymmetric Dihydroxylation (OsO₄, NMO)N-(2,3-dihydroxypropyl)benzamide acs.org
HalocyclizationHalogenating agents (e.g., I₂, NBS)Substituted oxazolines or other heterocycles acs.org
Oxidative AminohalogenationSulfonamide, Oxidant (e.g., t-BuOCl–NaI)Halogenated linear or cyclic amine derivatives benthamscience.comresearchgate.net
Ring-Closing Metathesis (on N-allyl N-aryl precursors)Grubbs CatalystN-aryl α,β-unsaturated γ-lactams researchgate.net

Appendage of Biologically Relevant Moieties

The allyl group serves as an effective linker for attaching other biologically relevant fragments to the core benzamide structure. nih.gov This strategy, often used in fragment-based drug design, can combine the properties of two different molecules to create a new chemical entity with enhanced or novel activity. nih.gov For example, the epoxide formed from the allyl group can be opened by an amine-containing bioactive molecule, creating a stable ether linkage. Furthermore, allyl groups are used as protecting groups in peptide synthesis, indicating their utility as temporary handles that can be selectively removed to allow for further functionalization at that site. nih.gov This approach allows for the covalent attachment of peptides, other small molecules, or functional groups designed to improve solubility or pharmacokinetic properties.

Exploration of Amide Isosteres and Conformationally Restricted Analogs

Modifying the central amide linkage is a classical strategy in medicinal chemistry to overcome issues such as poor metabolic stability and to improve pharmacokinetic properties. nih.govsci-hub.se The amide bond is susceptible to enzymatic cleavage, and its replacement with a non-hydrolyzable surrogate can significantly enhance a compound's in vivo lifetime. nih.govresearchgate.net

Bioisosteric replacement of the amide group involves substituting it with another functional group that mimics its key physicochemical properties, such as size, shape, and hydrogen bonding capacity. nih.govnih.gov A wide variety of amide isosteres are known, with five-membered heterocycles being particularly common. sci-hub.se Rings like 1,2,3-triazoles and various isomers of oxadiazoles (B1248032) can act as effective amide surrogates, often providing increased metabolic stability. nih.govresearchgate.net Other non-classical isosteres, such as fluoroalkenes and trifluoroethylamines, have also gained prominence. nih.govdrughunter.com The introduction of a trifluoroethylamine motif, for instance, can enhance metabolic stability while decreasing the basicity of the amine. drughunter.com

Amide IsostereKey FeaturesPotential AdvantagesReference
1,2,3-TriazoleMimics planarity and dipole moment of the amide bond.Metabolically stable amide surrogate. nih.gov
1,2,4-Oxadiazole & 1,3,4-OxadiazoleNon-classical isostere; mimics planarity and dipole moment.Can improve metabolic stability, membrane permeability, and bioavailability. nih.govresearchgate.net
FluoroalkeneIntroduces conformational constraint and alters electronic properties.Can improve potency and metabolic stability. nih.gov
TrifluoroethylamineElectronegative trifluoroethyl group mimics the carbonyl; reduces amine basicity.Enhances metabolic stability against proteolysis. nih.govdrughunter.com
ThioamideSulfur replaces the carbonyl oxygen.Strong H-bond donor, alters electronic character. acs.org

In addition to isosteric replacement, introducing conformational constraints can improve potency and selectivity by locking the molecule into a bioactive conformation. nih.govacs.orgnih.gov For flexible molecules like N-allylbenzamides, this can be achieved by incorporating the side chain into a new ring system. For example, N-allyl N-aryl 2-alkenamides can undergo ring-closing metathesis to form conformationally restricted N-aryl γ-lactams. researchgate.net Similarly, intramolecular cyclization reactions, such as the gold-catalyzed oxidative cyclopropanation of N-allylynamides, can generate rigid bicyclic structures. nih.gov Another approach involves creating analogs where the phenyl ring and part of the amide linkage are incorporated into a heterocyclic system, such as the development of 2-phenylpyrroles as conformationally restricted benzamide analogs. acs.org

Application as Synthetic Building Blocks and Precursors to Complex Molecules

The utility of 2-bromo-4-fluoro-N-prop-2-enylbenzamide as a synthetic building block stems from the distinct reactivity of its constituent functional groups: the bromo and fluoro substituents on the aromatic ring, and the N-allyl group. These sites allow for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures for research in drug discovery and materials science.

The presence of a bromine atom on the aromatic ring is particularly advantageous for its participation in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced in reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the 2-position of the benzamide core.

The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can activate the ring for certain reactions and can also enhance the metabolic stability of the final compounds. guidechem.com The unique properties of the C-F bond are increasingly harnessed in the design of pharmaceuticals and agrochemicals.

The N-allyl group provides a versatile handle for a different set of chemical transformations. The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. Furthermore, the allyl group can participate in powerful carbon-carbon bond-forming reactions such as the Heck reaction and ring-closing metathesis, allowing for the construction of cyclic and polycyclic systems.

Detailed Research Findings

Research on analogous structures highlights the synthetic potential of the 2-bromo-4-fluorobenzoyl moiety. For example, 2-bromo-4-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds due to its ability to readily form amides. The resulting 2-bromo-4-fluorobenzamide (B1287565) core can then be further functionalized.

Studies on related bromo-fluoroaromatic compounds have demonstrated their utility in constructing complex molecular frameworks. For example, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions to form biaryl and styrene (B11656) derivatives. rsc.org Similarly, palladium-catalyzed Mizoroki-Heck reactions using fluorine-containing agents are a well-established method for creating carbon-carbon bonds. mdpi.com These examples from the literature provide a strong basis for the potential synthetic applications of this compound.

The N-allyl group is a common feature in many biologically active molecules and synthetic intermediates. The synthesis of N-allyl amides can be achieved through various methods, including the condensation of an amide with an aldehyde and an alkene. nih.gov The reactivity of the allyl group is well-documented and offers a plethora of options for further molecular elaboration.

Interactive Data Tables

The following tables summarize the key precursors for the synthesis of the title compound and illustrate the potential for creating a diverse library of derivatives through common synthetic transformations.

Table 1: Key Precursors and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.01Starting material for the synthesis of the acid chloride.
2-Bromo-4-fluorobenzoyl chlorideC₇H₃BrClFO237.46Key intermediate that reacts with allylamine to form the amide bond.
AllylamineC₃H₇N57.09Source of the N-prop-2-enyl group.
This compoundC₁₀H₉BrFNO274.09Target compound and versatile synthetic building block.

Table 2: Potential Derivatives of this compound

Reaction TypeReagent/CatalystFunctional Group ModifiedResulting Structure
Suzuki CouplingR-B(OH)₂, Pd catalystBromo groupAryl or heteroaryl group at the 2-position.
Heck ReactionAlkene, Pd catalystBromo groupAlkenyl group at the 2-position.
Sonogashira CouplingAlkyne, Pd/Cu catalystBromo groupAlkynyl group at the 2-position.
Buchwald-Hartwig AminationAmine, Pd catalystBromo groupAmino group at the 2-position.
Epoxidationm-CPBAN-allyl groupN-(oxiran-2-ylmethyl)benzamide derivative.
DihydroxylationOsO₄, NMON-allyl groupN-(2,3-dihydroxypropyl)benzamide derivative.
Ring-Closing MetathesisGrubbs' catalystN-allyl group (with another olefin)Formation of a heterocyclic ring.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4-fluoro-N-prop-2-enylbenzamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-bromo-4-fluorobenzoic acid derivatives with propargylamine via amide bond formation. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the acid chloride.
  • Nucleophilic substitution : React the acid chloride with propargylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C.
  • Critical parameters : Temperature control (<30°C) minimizes side reactions (e.g., alkyne polymerization). Solvent choice (e.g., THF or DCM) affects reaction kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Example : Analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) are synthesized using similar coupling strategies, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Focus on the vinyl proton (CH₂=CH–) resonance at δ 5.0–6.0 ppm (split into a doublet of doublets due to coupling with adjacent protons and fluorine). The aromatic protons show splitting patterns influenced by bromine and fluorine substituents (e.g., meta/para coupling).
  • ¹³C NMR : Identify the carbonyl carbon (C=O) at ~165–170 ppm and the quaternary carbon attached to bromine (~115–120 ppm).
  • MS (Mass Spectrometry) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (C₁₀H₈BrFNO = 270.08 g/mol). Fragmentation patterns (e.g., loss of Br or CO groups) confirm structural integrity.
  • FTIR : The amide C=O stretch appears at ~1650–1680 cm⁻¹, while C–Br and C–F stretches are observed at ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • GHS Compliance : Refer to Safety Data Sheets (SDS) for analogous brominated/fluorinated benzamides. Key hazards include skin/eye irritation (H315, H319) and acute toxicity (H302, H332).
  • Preventive Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; employ dust suppression techniques during weighing.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Contaminated solvents require neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the structure of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray diffraction bond lengths/angles (e.g., C–Br = ~1.90 Å, C–F = ~1.35 Å) with DFT-calculated values. Discrepancies may arise from crystal packing effects or dynamic motion in solution.
  • Software Tools : Use SHELXL for refinement () to adjust thermal parameters and occupancy rates. Validate against spectroscopic data (e.g., NMR coupling constants for dihedral angles).
  • Case Study : For similar compounds (e.g., N-(3-bromo-1,4-dioxo-naphthyl)benzamide), hydrogen bonding in the crystal lattice can distort solution-phase NMR signals, requiring iterative refinement .

Q. What strategies optimize crystal growth of this compound for high-resolution X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Selection : Use slow-evaporation techniques with mixed solvents (e.g., DCM/hexane) to promote nucleation. Polar aprotic solvents (e.g., acetone) may disrupt crystal lattice formation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality. Seeding with microcrystals of analogous structures (e.g., 4-bromo-N-phenylbenzamide) can guide growth.
  • Data Collection : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL) are critical for resolving disorder in halogenated aromatic systems .

Q. How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings (Pd-catalyzed), while fluorine’s electronegativity directs electrophilic substitution.
  • Steric Considerations : The propargyl group’s linear geometry may hinder access to the reaction site. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
  • Case Study : In 2-bromo-4-fluorophenyl derivatives, fluorine stabilizes intermediates via resonance, reducing side reactions (e.g., debromination) .

Data Contradiction and Analysis

Q. What methodologies are recommended for analyzing conflicting biological activity data across in vitro assays for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, temperature) to identify outliers. Use ANOVA to assess variability between plate readings.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-bromo-N-(thiadiazolyl)benzamides) to identify trends in substituent-activity relationships.
  • Ethical Considerations : Adhere to open-data principles () by sharing raw datasets for independent validation, ensuring reproducibility .

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